molecular formula C9H11NO5 B1670964 Droxidopa CAS No. 23651-95-8

Droxidopa

Cat. No. B1670964
CAS RN: 23651-95-8
M. Wt: 213.19 g/mol
InChI Key: QXWYKJLNLSIPIN-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Droxidopa is a medication used to treat symptomatic neurogenic orthostatic hypotension (nOH) caused by primary autonomic failure (e.g., Parkinson’s disease, multiple system atrophy, and pure autonomic failure), dopamine beta-hydroxylase deficiency, and non-diabetic autonomic neuropathy . It is an orally active synthetic amino acid that is converted to norepinephrine .


Synthesis Analysis

Droxidopa is a synthetic amino acid precursor that is converted to norepinephrine by the enzyme aromatic L-amino acid decarboxylase . It acts to increase the levels of norepinephrine in postganglionic sympathetic neurons, leading to increased stimulation of adrenergic receptors .


Molecular Structure Analysis

The molecular formula of Droxidopa is C9H11NO5 . Its average mass is 213.187 Da and its monoisotopic mass is 213.063721 Da .


Chemical Reactions Analysis

Droxidopa is converted to norepinephrine by the enzyme aromatic L-amino acid decarboxylase . It is presumed to raise blood pressure by acting at the neurovascular junction to increase vascular tone .


Physical And Chemical Properties Analysis

Droxidopa has a molecular weight of 213.19 g/mol . It is a serine derivative that is L-serine substituted at the beta-position by a 3,4-dihydroxyphenyl group .

Scientific Research Applications

1. Treatment for Neurogenic Orthostatic Hypotension in Amyloid Light-Chain Amyloidosis

  • Summary of Application : Droxidopa has been used as an effective treatment for refractory neurogenic orthostatic hypotension and reflex bradycardia in patients with amyloid light-chain amyloidosis . This condition is often severe and refractory, and only a few cases have documented the usefulness of Droxidopa in patients with this condition .
  • Methods of Application : Droxidopa was administered orally for the stepwise treatment of neurogenic orthostatic hypotension from autonomic dysfunction . The patient’s reflex bradycardia improved drastically after starting Droxidopa, which is believed to be mediated by increased systemic norepinephrine .
  • Results or Outcomes : After starting Droxidopa, both the patient’s systolic blood pressure and reflex bradycardia improved, and no more medical emergency events were called during the remaining 30 days of admission . The patient felt much better subjectively and was able to sit upright and engage in physical therapy .

2. Long-term Treatment of Neurogenic Orthostatic Hypotension

  • Summary of Application : Droxidopa has been used for the long-term treatment of neurogenic orthostatic hypotension . Recent data suggest the durability of benefits with long-term Droxidopa treatment, including sustained increases in standing blood pressure and sustained improvements in patient-reported assessments of symptom severity .
  • Methods of Application : Droxidopa was administered as a treatment for symptomatic neurogenic orthostatic hypotension due to autonomic failure . The treatment was based on data from short-term Phase 3 clinical trials .
  • Results or Outcomes : Long-term treatment with Droxidopa provided sustained benefits to patients with neurogenic orthostatic hypotension . This included sustained increases in standing blood pressure and sustained improvements in patient-reported assessments of symptom severity, in symptom effect on daily activities, and in the Clinical Global Impressions scale .

3. Blood Pressure Augmentation After Acute Spinal Cord Injury

  • Summary of Application : Droxidopa has been used for blood pressure augmentation after acute spinal cord injury (SCI) . Hypotension secondary to autonomic dysfunction is a common complication of acute SCI that may worsen neurologic outcomes .
  • Methods of Application : Droxidopa was used as an alternative treatment strategy for patients who were intolerant of midodrine due to reflex bradycardia . The addition of Droxidopa avoided pacemaker placement in one patient .
  • Results or Outcomes : Droxidopa may be a viable enteral therapy to treat hypotension in patients after acute SCI who are otherwise not tolerating midodrine in order to wean off IV vasopressors . This strategy may avoid pacemaker placement and facilitate shorter stays in the intensive care unit .

4. Treatment of Parkinsonism

  • Summary of Application : Droxidopa is a precursor of noradrenaline that is used in the treatment of Parkinsonism . It is approved for use in Japan and is currently in trials in the U.S .
  • Methods of Application : The specific methods of application or experimental procedures for this use case are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes obtained for this use case are not detailed in the source .

5. Systematic Review and Meta-Analysis for Orthostatic Hypotension

  • Summary of Application : A systematic review and meta-analysis was conducted to determine the efficacy and safety of Droxidopa in the treatment of orthostatic hypotension (OH), following its recent approvals in the US .
  • Methods of Application : The review included studies that randomized adults with OH to Droxidopa or to control, and outcomes related to symptoms, daily activity, blood pressure, or adverse events .
  • Results or Outcomes : Droxidopa was effective at reducing dizziness, overall symptoms, and difficulty with activity . It also improved standing systolic blood pressure . Rates of adverse events were similar between Droxidopa and control groups, including supine hypertension .

6. Treatment of Symptomatic Neurogenic Orthostatic Hypotension

  • Summary of Application : Droxidopa has been used in the treatment of symptomatic neurogenic orthostatic hypotension .
  • Methods of Application : The specific methods of application or experimental procedures for this use case are not detailed in the source .
  • Results or Outcomes : Droxidopa was effective in the shorter-term treatment of patients with symptomatic neurogenic orthostatic hypotension, with improvements seen in symptoms, the impact of symptoms on daily activities, and standing systolic blood pressure . More data are needed to confirm the longer-term efficacy of Droxidopa .

Safety And Hazards

Droxidopa therapy may cause or exacerbate supine hypertension in patients with nOH . Patients should be advised to elevate the head of the bed when resting or sleeping . It can also cause severe dizziness or light-headed feeling, confusion, fever, pain or burning when you urinate, dangerously high blood pressure, and severe nervous system reaction .

Future Directions

Droxidopa is currently in clinical trials at the phase III point in the United States (U.S.), Canada, Australia, and throughout Europe . Provided Droxidopa successfully completes clinical trials, it could be approved for the treatment of neurogenic orthostatic hypotension (NOH) as early as 2011 . Additionally, phase II clinical trials for intradialytic hypotension are also underway .

properties

IUPAC Name

(2S,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4/h1-3,7-8,11-13H,10H2,(H,14,15)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWYKJLNLSIPIN-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@H]([C@@H](C(=O)O)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046422, DTXSID201017236
Record name Droxidopa
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-threo-3,4-Dihydroxyphenylserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Droxidopa crosses the blood-brain barrier where it is converted to norepinephrine via decarboxylation by L-aromatic-amino-acid decarboxylase. Norephinephrine acts at alpha-adrenergic receptors as a vasoconstrictor and at beta-adrenergic receptors as a heart stimulator and artery dilator.
Record name Droxidopa
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06262
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Droxidopa

CAS RN

23651-95-8, 3916-18-5
Record name Droxidopa
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23651-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(βS)-β,3-Dihydroxy-D-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3916-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Threo-dihydroxyphenylserine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003916185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Droxidopa [USAN:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023651958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Droxidopa
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06262
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Droxidopa
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-threo-3,4-Dihydroxyphenylserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,3R)-2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DROXIDOPA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7A92W69L7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name THREO-DIHYDROXYPHENYLSERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24A0V01WKS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Droxidopa
Reactant of Route 2
Reactant of Route 2
Droxidopa
Reactant of Route 3
Droxidopa
Reactant of Route 4
Droxidopa
Reactant of Route 5
Droxidopa
Reactant of Route 6
Reactant of Route 6
Droxidopa

Citations

For This Compound
3,150
Citations
H Kaufmann, L Norcliffe-Kaufmann… - Expert review of …, 2015 - Taylor & Francis
… pharmacological properties of droxidopa, its … droxidopa and norepinephrine after droxidopa administration in 8 subjects with autonomic failure. Time 0 represents the time of droxidopa …
Number of citations: 105 www.tandfonline.com
RA Hauser, S Isaacson, JP Lisk, LA Hewitt… - Movement …, 2015 - Wiley Online Library
… a statistically significant difference between droxidopa and placebo (P = 0.018). Signals of potential droxidopa benefit in this study also included an impact on fall-related injuries. …
A Elgebaly, B Abdelazeim, O Mattar… - Clinical Autonomic …, 2016 - Springer
… Droxidopa has been approved for the … of droxidopa. Hereby, we synthesize evidence from published randomized controlled trials (RCTs) about the safety and efficacy of droxidopa for …
Number of citations: 53 link.springer.com
CJ Mathias - Clinical Autonomic Research, 2008 - Springer
… tolerability of increasing doses of Droxidopa in treating symptomatic orthostatic hypotension in … Table 1 provides details of the response to Droxidopa. The effects of Droxidopa persisted …
Number of citations: 85 link.springer.com
H Kaufmann, R Freeman, I Biaggioni, P Low… - Neurology, 2014 - AAN Enterprises
… Herein, we report the results of a large phase 3 clinical trial of droxidopa in symptomatic nOH, in which efficacy was assessed by measures including patient self-ratings on a validated …
Number of citations: 262 n.neurology.org
RA Hauser, LA Hewitt… - Journal of Parkinson's …, 2014 - content.iospress.com
… droxidopa by 1.5 units (p = 0.24), with subsequent numerical differences favoring droxidopa … -pressure change favored droxidopa by 12.5 mmHg (p = 0.04). Compared with placebo, the …
Number of citations: 98 content.iospress.com
V Strassheim, JL Newton, MP Tan… - Journal of hypertension, 2016 - journals.lww.com
… The results of this systematic review and meta-analysis support the use of droxidopa for the treatment of orthostatic hypotension. Pooled analyses demonstrate that droxidopa is effective …
Number of citations: 26 journals.lww.com
I Biaggioni, L Arthur Hewitt, GJ Rowse, H Kaufmann - BMC neurology, 2017 - Springer
… Droxidopa was effective in patients using inhibitors of dopa decarboxylase (DDCI; … droxidopa to norepinephrine), but its efficacy was numerically greater in non-DDCI users. Droxidopa …
Number of citations: 68 link.springer.com
H Kaufmann - Clinical Autonomic Research, 2008 - Springer
… We conducted a comprehensive study of droxidopa in patients with severe symptomatic orthostatic hypotension due to MSA or PAF [11]. We examined the effect of droxidopa on …
Number of citations: 85 link.springer.com
GM Keating - Drugs, 2015 - Springer
… of droxidopa in symptomatic neurogenic orthostatic hypotension, as well as summarizing its pharmacological properties. Oral droxidopa … to confirm the longer-term efficacy of droxidopa. …
Number of citations: 42 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.